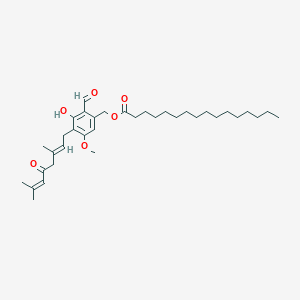

Hericenone C

Description

Properties

CAS No. |

137592-03-1 |

|---|---|

Molecular Formula |

C35H54O6 |

Molecular Weight |

570.8 g/mol |

IUPAC Name |

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate |

InChI |

InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(38)41-26-29-24-33(40-5)31(35(39)32(29)25-36)21-20-28(4)23-30(37)22-27(2)3/h20,22,24-25,39H,6-19,21,23,26H2,1-5H3/b28-20+ |

InChI Key |

OGYBKWUOLWCQDS-VFCFBJKWSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC |

melting_point |

38-40°C |

physical_description |

Solid |

Synonyms |

hericenone C |

Origin of Product |

United States |

Foundational & Exploratory

Hericenone C: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hericenone C, a significant bioactive compound isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane). It details the initial discovery, presents in-depth experimental protocols for its isolation and purification, and explores its mechanisms of action through key signaling pathways. All quantitative data has been consolidated for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and Significance

This compound, along with a series of related benzyl (B1604629) alcohol derivatives (Hericenones D-H), was first discovered and isolated from the fruiting bodies of Hericium erinaceus by Dr. Hirokazu Kawagishi and his team.[1][2][3][4] These compounds, classified as hericenones, are distinct from the erinacines, another class of bioactive molecules predominantly found in the mycelia of the fungus.[1][2][5]

The primary significance of this compound lies in its potent neurotrophic properties. It is recognized as a powerful stimulator of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons.[4] This activity has positioned this compound as a compound of high interest for its potential therapeutic applications in neurodegenerative conditions.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the fungal species, strain, and growth conditions. The following tables summarize the reported quantitative data from various studies.

Table 1: this compound Content in Hericium Species

| Fungal Species | Part | Concentration (mg/g dry weight) | Reference |

| Hericium novae-zealandiae | Fruiting Body | 0.75 | [1] |

| Hericium erinaceus | Fruiting Body | 1.23 ± 0.10 | [1] |

| Hericium erinaceus (Norugungdenglee-2 strain) | Fruiting Body | 8.289 ± 0.593 | [1] |

Table 2: Yield of this compound from Extraction

| Extraction Method | Starting Material | Yield | Reference |

| Supercritical Fluid Extraction (SFE-CO₂) | Not Specified | 43.35 ± 0.06 mg/g of extract | [6] |

Experimental Protocols: Isolation and Purification

The isolation of this compound is typically performed from the fruiting bodies of Hericium erinaceus. The following protocols are based on established methodologies.

Material Preparation

-

Harvesting and Cleaning : Fresh, mature fruiting bodies of Hericium erinaceus are collected. Any substrate or debris is gently removed using a soft brush.

-

Drying : To prevent degradation of thermolabile compounds, the cleaned fruiting bodies are preferably freeze-dried (lyophilized) to a constant weight.[6]

-

Pulverization : The dried mushroom material is ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.[6]

Extraction and Fractionation

This protocol is adapted from methodologies described for the isolation of hericenones.[4][5]

-

Initial Extraction :

-

9.15 kg of fresh H. erinaceus fruiting bodies are extracted three times with 27 L of ethanol (B145695) (EtOH).[5]

-

The material is subsequently extracted three times with 15 L of acetone (B3395972).[5]

-

The ethanol and acetone extracts are combined.

-

-

Concentration : The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning :

-

The concentrated crude extract is partitioned between n-hexane and water to remove nonpolar compounds like lipids.

-

The aqueous layer is then partitioned against ethyl acetate (B1210297) (EtOAc). This compound, being moderately polar, will preferentially move into the ethyl acetate fraction.[5]

-

The ethyl acetate fraction is collected and concentrated under reduced pressure.

-

Chromatographic Purification

Further purification is achieved using chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography :

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.[4]

-

A gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing polarity with ethyl acetate, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Fractions containing this compound are pooled, concentrated, and further purified by reverse-phase HPLC (RP-HPLC) using an ODS (C18) column.[4]

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]

-

Experimental and Biological Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound isolation and the key signaling pathways it modulates.

Experimental Workflow

Signaling Pathways Modulated by this compound

This compound and other bioactive compounds from Hericium erinaceus have been shown to modulate several critical signaling pathways involved in neuroprotection and anti-inflammatory responses.

Hericenones potentiate NGF-induced neurite outgrowth. This is mediated, at least in part, through the Tropomyosin receptor kinase A (TrkA) and the downstream Extracellular signal-regulated kinase (Erk1/2) pathway.[7][8]

Bioactive compounds from Hericium erinaceus exhibit anti-inflammatory effects by inhibiting the NF-κB pathway. They prevent the phosphorylation of IκBα, which in turn blocks the activation and nuclear translocation of NF-κB, a key regulator of pro-inflammatory genes.[9][10]

Hericium erinaceus extracts can activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon stimulation, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant enzymes, protecting the cell from oxidative stress.[9][11]

References

- 1. scispace.com [scispace.com]

- 2. Chemical studies on bioactive compounds related to higher fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholar.google.com [scholar.google.com]

- 4. cebrofit.com.ua [cebrofit.com.ua]

- 5. Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hericium erinaceus Inhibits TNF-α-Induced Angiogenesis and ROS Generation through Suppression of MMP-9/NF-κB Signaling and Activation of Nrf2-Mediated Antioxidant Genes in Human EA.hy926 Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hericenone C: A Technical Guide on Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone C is a meroterpenoid natural product isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1] This class of compounds, characterized by a geranyl-resorcinol core, has garnered significant scientific interest due to its neurotrophic properties.[2] Notably, this compound and its analogues have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis, a crucial protein for the survival, development, and function of neurons.[1] This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data of this compound, intended for professionals in the fields of natural product chemistry, neuroscience, and drug development.

Chemical Structure and Properties

This compound is an aromatic monoterpenoid distinguished by a resorcinol (B1680541) core, a substituted geranyl side chain, and a long-chain fatty acid ester.[3]

-

IUPAC Name : [4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate[3]

-

Molecular Formula : C₃₅H₅₄O₆[3]

-

Molecular Weight : 570.8 g/mol [3]

-

CAS Number : 137592-03-1[3]

The core structure consists of a 2-formyl-3-hydroxy-5-methoxy-resorcinol moiety. Attached to this aromatic core are two key side chains:

-

A C-linked (2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl group.

-

A methyl hexadecanoate (B85987) (palmitate) group attached via an ester linkage to a benzylic alcohol.

The presence of the long palmitic acid side chain contributes to the molecule's lipophilicity.[2]

Stereochemistry

The stereochemistry of this compound is centered on the geranyl side chain.

-

Geometric Isomerism : The IUPAC name explicitly defines the (E)-configuration for the double bond between C-2' and C-3' of the octadienyl side chain.[3] This is a critical feature for its defined three-dimensional structure.

-

Chiral Centers : The carbon at position 3' of the octadienyl chain (bearing a methyl group) is a potential stereocenter. However, the absolute configuration (R or S) of this center in the naturally occurring compound has not been definitively established in the reviewed scientific literature. Total synthesis efforts have often produced racemic mixtures or have not focused on resolving this specific stereocenter.[4] Therefore, while a chiral center may exist, its absolute stereochemistry in the natural isolate remains an area for further investigation.

Quantitative Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₅H₅₄O₆ |

| Exact Mass | 570.3920 |

| HR-ESI-MS [M-H]⁻ | m/z 569.39047 |

| Physical State | Solid |

| Melting Point | 38 - 40 °C |

Table 2: ¹H-NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Aromatic Moiety) |

| 12.33 | s | - | HO-3 |

| 10.09 | s | - | H-8 (CHO) |

| 6.51 | s | - | H-6 |

| 5.31 | s | - | H-7 (CH₂O) |

| 3.90 | s | - | MeO-5 |

| 3.37 | d | 7.28 | H-1' |

| 5.31 | m | - | H-2' |

| 3.00 | br s | - | H-4' |

| 6.09 | s | - | H-6' |

| 1.82 | d | 1.29 | H-8' |

| 1.76 | d | 1.32 | H-9' |

| 2.11 | d | 1.29 | H-10' |

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Fatty Acid Moiety) |

| 2.33 | dd | 7.71, 7.48 | -CH₂-CO- |

| 1.58 | m | - | -CH₂-CH₂-CO- |

| 1.23 | m | - | -(CH₂)n- |

| 0.866 | t | 7.04 | -CH₃ |

Table 3: ¹³C-NMR Spectroscopic Data of this compound (150 MHz, CDCl₃)

| Chemical Shift (δC) | Assignment (Aromatic & Geranyl Moieties) |

| 199.6 | C-5' |

| 193.1 | C-8 (CHO) |

| 163.5 | C-5 |

| 163.0 | C-3 |

| 155.5 | C-7' |

| 138.7 | C-1 |

| 130.4 | C-3' |

| 126.3 | C-2' |

| 122.9 | C-6' |

| 117.3 | C-4 |

| 112.9 | C-2 |

| 105.6 | C-6 |

| 62.9 | C-7 (CH₂O) |

| 56.0 | MeO-5 |

| 55.6 | C-4' |

| 27.7 | C-8' |

| 21.6 | C-1' |

| 20.7 | C-10' |

| 16.4 | C-9' |

| Chemical Shift (δC) | Assignment (Fatty Acid Moiety) |

| 173.2 | Ester Carbonyl |

| 34.3 - 14.2 | Aliphatic Carbons |

Data sourced from a 2023 study in the journal Molecules.

Experimental Protocols

Isolation and Purification of this compound

Hericenones are typically isolated from the dried fruiting bodies of Hericium erinaceus. The general workflow is as follows:

-

Extraction : Fresh or dried and powdered fruiting bodies are extracted with an organic solvent, typically acetone or ethanol, at room temperature.

-

Solvent Partitioning : The crude extract is concentrated and then subjected to liquid-liquid partitioning. A common scheme involves partitioning between chloroform (B151607) and water, where hericenones are found in the chloroform-soluble fraction.

-

Chromatography : The active fraction is further purified using a combination of chromatographic techniques. This typically involves initial separation on a silica gel column followed by final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using modern spectroscopic methods:

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and confirm the overall structure.

Total Synthesis Highlight: O → C Geranyl Rearrangement

The total synthesis of hericenones C-H has been achieved. A key step in the synthetic route is a clay/zeolite-mediated O → C rearrangement.[4] This biomimetic reaction involves the migration of the geranyl group from an oxygen atom of the resorcinol core to a carbon atom, which is a crucial step for constructing the final carbon skeleton of the natural product.[4] This highlights a plausible biosynthetic pathway for these molecules in Hericium erinaceus.

Lipase-Mediated Deacylation

Research has shown that the palmitic acid side chain of this compound is susceptible to cleavage by lipase (B570770) enzymes. This reaction is significant as it may mimic in vivo metabolism.

This enzymatic hydrolysis yields a derivative named deacylhericenone . Interestingly, studies have indicated that deacylhericenone exhibits enhanced neuroprotective properties, such as increased Brain-Derived Neurotrophic Factor (BDNF) mRNA expression and greater protection against oxidative stress, compared to its parent compound, this compound. This suggests that deacylhericenone may be a more potent bioactive form.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its ability to stimulate NGF synthesis. However, the precise signaling mechanism is complex and appears to be multifaceted. Some studies indicate that while crude extracts of H. erinaceus can increase NGF mRNA expression via the c-Jun N-terminal kinase (JNK) pathway, purified hericenones C, D, and E do not show this effect on their own.[5] Instead, other research suggests that hericenones potentiate NGF-induced neurite outgrowth. Hericenone E, a close analogue, has been shown to enhance NGF's effects through the MEK/ERK and PI3K-Akt signaling pathways.[6][7]

This suggests that this compound may act synergistically with NGF, enhancing its downstream signaling to promote neuronal health, rather than directly upregulating NGF gene expression by itself.

Conclusion

This compound is a structurally complex natural product with significant potential in the field of neuropharmacology. Its unique chemical architecture, comprising a resorcinol core, a specific (E)-configured geranyl side chain, and a palmitate ester, underpins its biological activity. While its role as a stimulator of NGF synthesis is well-documented, recent evidence suggests its mechanism may involve the potentiation of existing NGF signaling pathways, and that its deacylated metabolite could be a more potent bioactive form. Further research, particularly to determine the absolute configuration of its potential chiral center and to fully elucidate its intracellular targets, will be crucial for the development of this compound-based therapeutics for neurodegenerative diseases.

References

- 1. This compound | 137592-03-1 | Benchchem [benchchem.com]

- 2. Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C35H54O6 | CID 15658905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biosynthesis and Metabolic Pathway of Hericenone C in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone C, a prominent member of the hericenone class of meroterpenoids isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its neurotrophic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis and metabolic pathway of this compound. It details the key enzymatic steps, from the initial formation of the orsellinic acid core to the subsequent prenylation and acylation events. This document summarizes available quantitative data, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the metabolic route and associated experimental workflows to facilitate further research and development in this field.

Introduction

Hericenones are a class of aromatic compounds produced by the fungus Hericium erinaceus, commonly known as Lion's Mane mushroom.[1] These compounds, particularly Hericenones C, D, and E, have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for the survival and function of neurons.[1] this compound is a meroterpenoid, signifying its hybrid origin from both the polyketide and mevalonate (B85504) pathways.[2][3] Understanding the intricate biosynthetic machinery responsible for its production is paramount for optimizing its yield through fungal cultivation, metabolic engineering, and for the potential development of novel neuroprotective therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a dedicated gene cluster and potentially other enzymes encoded elsewhere in the fungal genome. The pathway can be conceptually divided into three main stages: formation of the orsellinic aldehyde core, geranylation, and fatty acid acylation.

Formation of the Orsellinic Aldehyde Core

The initial steps of this compound biosynthesis involve the construction of an orsellinic acid scaffold, which is subsequently reduced to orsellinic aldehyde.

-

Orsellinic Acid Synthesis: The biosynthesis begins with the formation of orsellinic acid, a simple aromatic polyketide.[2] This reaction is catalyzed by a Type I non-reducing polyketide synthase (PKS) named HerA .[2][4] HerA utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to assemble the polyketide chain, which then undergoes cyclization and aromatization to yield orsellinic acid. The gene encoding this PKS is reportedly upregulated in the fruiting body of H. erinaceus, which is the primary site of hericenone production.[5][6]

-

Reduction to Orsellinic Aldehyde: The carboxylic acid moiety of orsellinic acid is then reduced to an aldehyde. This two-step reduction is catalyzed by a carboxylic acid reductase (CAR) identified as HerB .[2] This enzyme belongs to the NRPS-like enzyme family.[7] The product of this reaction, orsellinic aldehyde, serves as the central scaffold for the subsequent tailoring reactions leading to various hericenones.[2]

The heterologous expression of herA and herB in the model fungus Aspergillus oryzae has successfully demonstrated the production of orsellinic aldehyde, confirming the function of these two enzymes.[2]

Geranylation of the Orsellinic Aldehyde Core

The next key step is the attachment of a C10 isoprenoid unit, geranyl pyrophosphate (GPP), to the orsellinic aldehyde core.

-

Geranyl Pyrophosphate (GPP) Synthesis: GPP is synthesized via the classical mevalonate pathway, which starts from acetyl-CoA.

-

Prenylation: A putative prenyltransferase, g074890 , has been identified as a candidate for catalyzing the C-geranylation of orsellinic aldehyde.[2] This gene was identified through a homology-based search and is not located within the main putative hericenone biosynthetic gene cluster (BGC).[2][8] While its function in the this compound pathway has not yet been experimentally confirmed, its co-expression with herA and herB in A. oryzae resulted in the production of two new compounds that may be prenylated variants of orsellinic acid.[2]

Tailoring and Acylation

The final steps in this compound biosynthesis involve further modifications to the geranylated orsellinic aldehyde intermediate and the attachment of a palmitoyl (B13399708) group.

-

Putative Tailoring Enzymes: The putative hericenone BGC in H. erinaceus contains several genes predicted to encode tailoring enzymes, including a flavoprotein, a monooxygenase, a short-chain dehydrogenase/reductase (SDR), and an aldehyde dehydrogenase.[2] These enzymes are likely responsible for the various modifications observed in the diverse family of hericenones.

-

Fatty Acid Acylation: A crucial step in the formation of this compound is the esterification of a hydroxyl group on the aromatic ring with palmitic acid. The specific acyltransferase responsible for this reaction has not yet been identified. It is hypothesized to be one of the tailoring enzymes within the BGC or an enzyme encoded elsewhere in the genome. The fatty acid side chain appears to be susceptible to in vivo cleavage by lipases, which may have implications for the bioactivity of the compound.[9]

Quantitative Data on this compound Production

The concentration of this compound in Hericium erinaceus can vary significantly depending on the fungal strain and cultivation conditions. The following table summarizes the reported quantitative data.

| Hericium Strain | Sample Type | Extraction Method | Quantification Method | This compound Concentration (mg/g dry weight) | Reference |

| Hericium erinaceus Norugungdenglee-2 | Fruiting Body | Not specified | HPLC/UV | 8.289 ± 0.593 | [6][10] |

| Hericium erinaceus KFRI-1453 | Fruiting Body | Not specified | HPLC/UV | < 4.657 ± 0.462 (value for Hericenone D) | [6][10] |

| Hericium erinaceus KFRI-1093 | Fruiting Body | Not specified | HPLC/UV | < 5.408 ± 0.420 (value for Hericenone F) | [6][10] |

| Hericium novae-zealandiae | Fruiting Body | Ethanol (B145695) Extraction | HPLC/DAD | 0.75 | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound biosynthesis. Where specific protocols are not available, generalized methods for similar enzyme classes are presented.

Fungal Strains and Cultivation

-

Strain Maintenance: Hericium erinaceus strains can be maintained on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) at 25°C.[12][13]

-

Mycelial Culture: For liquid culture, mycelia can be grown in a medium containing glucose, yeast extract, and peptone at 25°C with shaking.[12]

-

Fruiting Body Cultivation: Fruiting bodies can be cultivated on a substrate mixture typically composed of sawdust supplemented with rice bran and calcium carbonate.[13][14] The optimal temperature for fruiting body formation is generally between 18-24°C with high humidity (80-90%).[8][15]

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol describes the general workflow for expressing Hericium erinaceus genes in Aspergillus oryzae to characterize their function.

-

Gene Cloning: The coding sequences of the target genes (e.g., herA, herB) are amplified from H. erinaceus cDNA and cloned into an A. oryzae expression vector under the control of a strong promoter (e.g., the amylase promoter).

-

Transformation: The expression constructs are transformed into an appropriate A. oryzae host strain using protoplast-polyethylene glycol (PEG) mediated transformation.

-

Cultivation of Transformants: Transformed A. oryzae strains are cultivated in a suitable production medium (e.g., maltose-based medium).[4]

-

Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the produced metabolites.[2]

HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound in fungal extracts.

-

Sample Preparation: Dried and powdered fungal material is extracted with a suitable solvent such as ethanol or methanol (B129727). The extract is then filtered and appropriately diluted for analysis.

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column is typically employed for separation.[11]

-

Mobile Phase: A gradient elution with a mixture of methanol and water (often with a small amount of formic acid, e.g., 0.1%) is commonly used.[11]

-

Detection: this compound can be detected by its UV absorbance, typically around 295 nm.[11]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated using a pure standard of this compound.

Proposed In Vitro Acyltransferase Assay for Fatty Acid Attachment

As the specific acyltransferase for this compound is unknown, this is a generalized protocol for assaying such an enzyme, which could be adapted once the enzyme is identified.

-

Enzyme Preparation: The candidate acyltransferase is expressed and purified, for example, using a heterologous expression system with an affinity tag.

-

Substrate Preparation: The two substrates, the geranylated orsellinic aldehyde intermediate and palmitoyl-CoA, are required.

-

Reaction Mixture: A typical reaction mixture would contain:

-

Purified acyltransferase

-

Geranylated orsellinic aldehyde intermediate

-

Palmitoyl-CoA

-

A suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a neutral pH)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Product Analysis: The reaction is stopped, often by the addition of an organic solvent. The product (this compound) is then extracted and analyzed by HPLC or LC-MS to determine the reaction rate.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Hericium erinaceus.

Experimental Workflow for Functional Characterization of a Biosynthetic Gene

Caption: General experimental workflow for the functional characterization of a biosynthetic gene.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is beginning to be unraveled through a combination of genomics, heterologous expression, and analytical chemistry. The identification of the initial enzymes, HerA and HerB, and a putative biosynthetic gene cluster provides a solid foundation for further investigation. Key areas for future research include:

-

Functional Characterization of Tailoring Enzymes: The definitive roles of the putative geranyltransferase and other tailoring enzymes within the BGC need to be experimentally confirmed.

-

Identification of the Acyltransferase: The enzyme responsible for the final palmitoylation step needs to be identified and characterized.

-

Regulatory Mechanisms: A deeper understanding of how the hericenone biosynthetic gene cluster is regulated will be crucial for optimizing production.

-

Metabolic Engineering: With a complete understanding of the pathway and its regulation, metabolic engineering strategies can be employed in Hericium erinaceus or a heterologous host to enhance the production of this compound.

Continued research into the biosynthesis of this compound will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the sustainable production of this promising neurotrophic compound for pharmaceutical and nutraceutical applications.

References

- 1. cebrofit.com.ua [cebrofit.com.ua]

- 2. Identification and Reconstitution of the First Two Enzymatic Steps for the Biosynthesis of Bioactive Meroterpenoids from Hericium erinaceus (Lion’s Mane Mushroom) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new assay procedure for monoglyceride acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and identification of phytochemicals and biological activities of Hericium ernaceus and their contents in Hericium strains using HPLC/UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of the morphology of Aspergillus oryzae by altering chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Characterization and Heterologous Expression of UDP-Glucose 4-Epimerase From a Hericium erinaceus Mutant with High Polysaccharide Production [frontiersin.org]

- 11. zzbelead.com [zzbelead.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. aensiweb.com [aensiweb.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

Hericenone C and Nerve Growth Factor Synthesis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of Hericenone C's mechanism of action on Nerve Growth Factor (NGF) synthesis. Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant interest for their neurotrophic properties. Among them, this compound has been shown to stimulate the secretion of NGF, a critical neurotrophin for the development, survival, and function of neurons. However, the precise intracellular signaling cascades initiated by this compound are a subject of ongoing research, with some studies presenting conflicting evidence regarding its direct transcriptional activation of the NGF gene. This document synthesizes available quantitative data, details established experimental methodologies, and visualizes the proposed signaling pathways to provide a comprehensive resource for professionals in neurobiology and neuropharmacology.

Quantitative Data on Hericenone-Induced NGF Synthesis

Several studies have quantified the effects of hericenones on NGF secretion in various cell lines. The data consistently demonstrates their ability to increase NGF production, particularly in astroglial cells. However, it is crucial to note that while NGF protein secretion is enhanced, studies on human astrocytoma cells (1321N1) have not observed a corresponding increase in NGF mRNA expression after treatment with purified Hericenones C, D, and E.[1][2][3][4] This suggests that the mechanism may be post-transcriptional, cell-type specific, or indirect.

Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells

| Compound | Concentration | NGF Secreted (pg/mL) | Reference |

| This compound | 33 µg/mL | 23.5 ± 1.0 | [1] |

| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | [1] |

| Hericenone E | 33 µg/mL | 13.9 ± 2.1 | [1] |

| Hericenone H | 33 µg/mL | 45.1 ± 1.1 | [1] |

Table 2: Potentiation of NGF Secretion in PC12 Cells by Hericenones

| Treatment | Concentration | NGF Secreted (pg/mL) | Reference |

| This compound + NGF (5 ng/mL) | 10 µg/mL | 100 ± 1 | [5] |

| Hericenone D + NGF (5 ng/mL) | 10 µg/mL | 143 ± 9 | [5] |

| Hericenone E + NGF (5 ng/mL) | 10 µg/mL | 319 ± 12 | [5] |

| NGF (Positive Control) | 50 ng/mL | 157 ± 12 | [5] |

| Hericenones C, D, or E alone | 10 µg/mL | 20-57 | [5] |

Proposed Signaling Pathways

The mechanism by which hericenones stimulate NGF synthesis is complex and appears to involve multiple signaling pathways. Research on Hericium erinaceus extracts and specific hericenones, particularly Hericenone E, points towards the involvement of the Mitogen-activated protein kinase kinase (MEK/ERK) and Phosphoinositide 3-kinase (PI3K/Akt) pathways. The c-Jun N-terminal kinase (JNK) pathway is also implicated, though evidence suggests this is activated by other compounds in the mushroom extract rather than hericenones themselves.

MEK/ERK and PI3K/Akt Signaling Pathways

The predominant hypothesis for Hericenone E, which is often studied alongside this compound, is that it potentiates NGF-induced neurite outgrowth through the MEK/ERK and PI3K/Akt signaling pathways.[5][6][7][8] In this model, Hericenone E stimulates the secretion of NGF, which then activates its receptor, TrkA. This leads to the phosphorylation and activation of downstream effectors, including ERK and Akt, which are crucial for neuronal differentiation and survival.[7][8] Interestingly, Hericenone E has also been shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a more direct interaction with these pathways.[7] It is plausible that this compound acts through a similar mechanism.

The JNK Signaling Pathway

One proposed mechanism for the NGF-inducing activity of Hericium erinaceus extracts involves the activation of the JNK signaling pathway.[3] This pathway is a critical regulator of gene expression. However, studies have indicated that while the mushroom extract induces phosphorylation of JNK and its downstream targets, purified Hericenones C, D, and E do not appear to increase NGF mRNA expression in 1321N1 human astrocytoma cells.[3][6] This suggests that other bioactive compounds within the extract may be responsible for the direct transcriptional activation of the NGF gene via the JNK pathway.[3]

References

- 1. cebrofit.com.ua [cebrofit.com.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]

- 8. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Hericenone C: A Technical Guide to its Neurotrophic and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone C is a meroterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1][2] It belongs to a class of compounds, including hericenones and erinacines, that are recognized for their ability to stimulate the synthesis of Nerve Growth Factor (NGF) and exert protective effects on neuronal cells.[3][4][5] These low-molecular-weight compounds can cross the blood-brain barrier, making them promising candidates for the development of therapeutics against neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][6][7] This technical guide provides an in-depth overview of the neurotrophic and neuroprotective mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Neurotrophic Properties of this compound

The primary neurotrophic activity of this compound is its ability to stimulate the biosynthesis of Nerve Growth Factor (NGF), a crucial neurotrophin for the survival, development, and function of neurons.[3][8]

Stimulation of Nerve Growth Factor (NGF) Synthesis

Early in vitro studies demonstrated that this compound, along with other hericenones (D, E, and H), stimulates NGF secretion in cultured mouse astroglial cells.[3][6] Astrocytes, a type of glial cell, play a critical role in supporting neuronal function, and their production of NGF is vital for neuronal health. It is proposed that hericenones act on glial cells to induce NGF synthesis, which in turn supports adjacent neurons.[1] However, there is some debate, as a later study reported that this compound did not increase NGF mRNA expression in human 1321N1 astrocytoma cells, suggesting the mechanism may be complex or cell-type specific.[3][6]

Potentiation of Neurite Outgrowth

In addition to stimulating NGF synthesis, this compound has been shown to potentiate NGF-induced neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a common model for neuronal differentiation.[9] When used in combination with a low concentration of NGF (5 ng/mL), this compound significantly increases the percentage of cells extending neurites.[9][10] This suggests that this compound not only boosts the production of neurotrophic factors but also enhances neuronal sensitivity to them, promoting structural plasticity. This potentiation is mediated through the TrkA receptor and the downstream Erk1/2 signaling pathway.[9]

Neuroprotective Properties of this compound

This compound demonstrates significant neuroprotective effects through its anti-inflammatory and antioxidant activities, primarily by modulating key signaling pathways in glial cells.

Anti-Inflammatory Effects

Chronic neuroinflammation, often mediated by over-activated microglial cells, is a key pathological feature of many neurodegenerative diseases.[11] this compound has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[11][12] It significantly reduces the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11] This effect is achieved by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]

Antioxidant Effects via Nrf2 Pathway Activation

Oxidative stress is another major contributor to neuronal damage. This compound provides neuroprotection by activating the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[12][13] In LPS-stimulated BV-2 microglia, this compound inhibits the Keap1 protein, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12] This dual action of suppressing inflammation via NF-κB inhibition and boosting antioxidant defenses via Nrf2 activation underscores its comprehensive neuroprotective mechanism. Interestingly, a recent study found that deacylhericenone, a lipase-treated derivative of this compound, shows significantly enhanced protection against H₂O₂-induced oxidative stress compared to its parent compound, suggesting it may be a more potent bioactive form.[8][14][15]

Protection Against Amyloid-β Toxicity

While direct studies on this compound are limited, research on Hericium erinaceus extracts containing hericenones has shown protective effects in models of Alzheimer's disease. Oral administration of the extract prevented impairments in spatial short-term and visual recognition memory induced by amyloid-β (Aβ) peptide in mice.[16][17] This suggests that compounds within the extract, including this compound, may help mitigate the cognitive deficits associated with Aβ toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound and related compounds.

Table 1: Neurotrophic Activity of Hericenones

| Compound | Concentration | Cell Line | Effect | NGF Secreted (pg/mL) | Reference |

|---|---|---|---|---|---|

| This compound | 33 µg/mL | Mouse Astroglial Cells | Stimulation of NGF Synthesis | 23.5 ± 1.0 | [3][6] |

| Hericenone D | 33 µg/mL | Mouse Astroglial Cells | Stimulation of NGF Synthesis | 10.8 ± 0.8 | [3][6] |

| Hericenone E | 33 µg/mL | Mouse Astroglial Cells | Stimulation of NGF Synthesis | 13.9 ± 2.1 | [3][6] |

| Hericenone H | 33 µg/mL | Mouse Astroglial Cells | Stimulation of NGF Synthesis | 45.1 ± 1.1 |[3][6] |

Table 2: Neuroprotective Activity Against Oxidative Stress

| Compound | Concentration | Cell Line | Stressor | Cell Viability (%) | Reference |

|---|---|---|---|---|---|

| Control (no stress) | - | 1321N1 | None | 100 | [8] |

| Control (H₂O₂) | - | 1321N1 | H₂O₂ | 19.9 | [8] |

| This compound | 12.5 µg/mL | 1321N1 | H₂O₂ | Not significantly protective | [8] |

| Deacylhericenone | 12.5 µg/mL | 1321N1 | H₂O₂ | 78.4 |[8] |

Experimental Protocols

NGF Synthesis Assay in Astroglial Cells

-

Objective: To quantify the stimulation of NGF secretion by this compound.

-

Cell Line: Primary mouse astroglial cells.

-

Methodology:

-

Culture astroglial cells in a suitable medium until confluent.

-

Replace the medium with fresh serum-free medium containing the test compound. Treat cells with this compound at a concentration of 33 µg/mL. Use epinephrine (B1671497) as a positive control.

-

Incubate the cells for 24-48 hours.

-

Collect the culture medium.

-

Quantify the concentration of NGF in the collected supernatant using a highly sensitive two-site enzyme immunoassay (EIA).

-

-

Endpoint: Concentration of NGF (pg/mL) secreted into the medium.[3][6]

Anti-inflammatory Assay in BV-2 Microglial Cells

-

Objective: To assess the inhibitory effect of this compound on the production of inflammatory mediators.

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Methodology:

-

Plate BV-2 cells and allow them to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

-

Measure TNF-α and IL-6 levels in the supernatant using ELISA kits.

-

Lyse the cells to extract proteins for Western blot analysis to determine the expression levels of iNOS, p-IκBα, NF-κB, Nrf2, and HO-1.

-

-

Endpoints: Levels of NO, TNF-α, IL-6, and expression of key inflammatory and antioxidant proteins.[11][12]

Oxidative Stress Protection Assay

-

Objective: To evaluate the ability of this compound to protect cells from oxidative damage.

-

Cell Line: 1321N1 human astrocytoma cells.

-

Methodology:

-

Seed 1321N1 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1.6 to 12.5 µg/mL) for a predetermined period (e.g., 24 hours).

-

Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide (H₂O₂).

-

Incubate for an additional 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.

-

-

Endpoint: Cell viability expressed as a percentage relative to the unstressed control.[8][15]

Conclusion

This compound is a promising bioactive compound with a dual mechanism of action that supports neuronal health. Its neurotrophic properties, characterized by the stimulation of NGF synthesis and potentiation of neurite outgrowth, suggest its potential in promoting neuronal repair and plasticity. Concurrently, its neuroprotective effects, driven by the suppression of neuroinflammation via NF-κB inhibition and the enhancement of antioxidant defenses through Nrf2/HO-1 pathway activation, indicate its utility in protecting neurons from pathological insults. The discovery that its deacylated derivative may possess even greater neuroprotective activity opens new avenues for research and development.[15] Further in-depth investigation into the bioavailability, in vivo efficacy, and precise molecular targets of this compound and its derivatives is warranted to fully realize their therapeutic potential for treating complex neurodegenerative disorders.

References

- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cebrofit.com.ua [cebrofit.com.ua]

- 4. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deacylated Derivative of this compound Treated by Lipase Shows Enhanced Neuroprotective Properties Compared to Its Parent Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Hericium erinaceus on amyloid β(25-35) peptide-induced learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Hericenone C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone C is a benzenoid compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus. It belongs to a class of compounds known as hericenones, which have garnered significant scientific interest for their potential neurotrophic and neuroprotective properties. In vitro studies have been instrumental in elucidating the bioactive potential of this compound, providing a foundational understanding of its mechanisms of action and therapeutic promise. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its neurotrophic, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Neurotrophic Effects

The primary neurotrophic effect of this compound observed in vitro is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) and potentiate NGF-induced neurite outgrowth.

Stimulation of Nerve Growth Factor (NGF) Synthesis

This compound has been shown to stimulate the secretion of NGF in cultured astroglial cells.[1] Astrocytes are a key source of NGF in the central nervous system, and compounds that can upregulate its production are of significant interest for the treatment of neurodegenerative diseases.

Quantitative Data: NGF Secretion

| Cell Line | Compound | Concentration | NGF Secreted (pg/mL) | Reference |

| Mouse Astroglial Cells | This compound | 33 µg/mL | 23.5 ± 1.0 | [1] |

Potentiation of Neurite Outgrowth

In addition to stimulating NGF synthesis, this compound has been demonstrated to potentiate the neuritogenic effects of NGF in rat pheochromocytoma (PC12) cells, a well-established in vitro model for studying neuronal differentiation.[2] While this compound alone does not induce significant neurite outgrowth, it enhances the effect of a sub-optimal concentration of NGF.[2]

Quantitative Data: Neurite Outgrowth Potentiation

| Cell Line | Treatment | Percentage of Neurite-Bearing Cells (%) | Reference |

| PC12 | Medium Only (Negative Control) | < 10 | [2] |

| PC12 | NGF (5 ng/mL) | ~15 | [2] |

| PC12 | This compound (10 µg/mL) + NGF (5 ng/mL) | ~30* | [2] |

| PC12 | NGF (50 ng/mL) (Positive Control) | ~44 | [2] |

*Value is an approximation based on graphical data presented in the source.

Signaling Pathways in Neurotrophic Effects

The neurotrophic effects of hericenones are believed to be mediated through the activation of key signaling pathways downstream of the NGF receptor, TrkA. The binding of NGF to TrkA initiates a signaling cascade involving the MEK/ERK and PI3K-Akt pathways, which are crucial for neuronal differentiation and survival. Hericenone E, a closely related compound, has been shown to potentiate NGF-induced neuritogenesis via these pathways.[3] It is hypothesized that this compound acts through a similar mechanism.

Caption: Putative signaling pathway of this compound's neurotrophic effects.

Neuroprotective Effects

This compound has demonstrated protective effects against oxidative stress-induced cell death in vitro. Oxidative stress is a key pathological mechanism in several neurodegenerative diseases.

Protection Against Oxidative Stress

Studies have shown that while this compound alone may not provide significant protection against hydrogen peroxide (H₂O₂)-induced oxidative stress, its deacylated derivative, which may be its in vivo bioactive form, shows considerably higher protective effects.[4] However, there is limited quantitative data available specifically for this compound in this regard. One study indicated that this compound at concentrations from 1.6 to 12.5 µg/mL did not show significant protection against H₂O₂-induced oxidative stress in 1321N1 cells.[4]

Quantitative Data: Neuroprotection Against Oxidative Stress

| Cell Line | Stressor | Compound | Concentration | Cell Viability (%) | Reference |

| 1321N1 | H₂O₂ (100 µM) | This compound | 1.6 - 12.5 µg/mL | Not significantly different from H₂O₂ treated control | [4] |

Anti-inflammatory and Anti-cancer Activities

The anti-inflammatory and anti-cancer activities of this compound are less well-characterized compared to its neurotrophic effects. While other hericenones and extracts from Hericium erinaceus have shown promise in these areas, there is a lack of specific quantitative data for this compound. One study on the anti-inflammatory effects of various secondary metabolites from Hericium erinaceus did not include this compound in its analysis.[5] Similarly, studies on the anti-cancer properties of Hericium erinaceus have not reported specific IC50 values for this compound.

Quantitative Data: Anti-inflammatory and Anti-cancer Activity

Data for the specific anti-inflammatory and anti-cancer IC50 values of this compound are not currently available in the reviewed scientific literature.

Experimental Protocols

NGF Secretion Assay (ELISA)

This protocol describes the quantification of NGF secreted by astroglial cells in response to treatment with this compound.

Workflow Diagram

Caption: Workflow for NGF Secretion Assay using ELISA.

Methodology

-

Cell Seeding: Seed primary mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., epinephrine).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for NGF synthesis and secretion.

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Quantify the NGF concentration in the supernatants using a commercial NGF ELISA kit, following the manufacturer's instructions.[6][7]

-

Data Analysis: Generate a standard curve from the absorbance values of the NGF standards. Calculate the NGF concentration in the experimental samples by interpolating their absorbance values on the standard curve.

Neurite Outgrowth Potentiation Assay

This protocol details the assessment of this compound's ability to potentiate NGF-induced neurite outgrowth in PC12 cells.

Workflow Diagram

Caption: Experimental workflow for the neurite outgrowth potentiation assay.

Methodology

-

Cell Seeding: Seed PC12 cells in poly-L-lysine coated 24-well plates at a density of 5 x 10³ cells per well in complete growth medium and incubate overnight.[8]

-

Treatment: After 24 hours, replace the complete growth medium with a low-serum medium. Prepare treatment groups: vehicle control, a sub-optimal concentration of NGF (e.g., 5 ng/mL), this compound alone, and this compound in combination with the sub-optimal concentration of NGF. A high concentration of NGF (e.g., 50 ng/mL) should be used as a positive control.[8]

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Quantification: Capture images of multiple random fields for each well. A cell is considered neurite-bearing if it has at least one neurite that is longer than the diameter of the cell body. Count at least 100 cells per well.[8]

-

Data Analysis: Calculate the percentage of neurite-bearing cells for each treatment group. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Neuroprotection Assay (MTT Assay)

This protocol outlines a method to assess the neuroprotective effects of this compound against oxidative stress.

Workflow Diagram

Caption: Workflow for the neuroprotection MTT assay.

Methodology

-

Cell Seeding: Seed a suitable neuronal cell line (e.g., Neuro2a) in a 96-well plate and allow them to adhere overnight.[8]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Stress: Add a stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control) and incubate for 24-48 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Data Analysis: Calculate the cell viability as a percentage relative to the control group (cells not exposed to the stressor).

Conclusion

In vitro studies have established this compound as a promising bioactive compound with significant neurotrophic potential. Its ability to stimulate NGF synthesis and potentiate neurite outgrowth highlights its therapeutic potential for neurodegenerative disorders. While its neuroprotective effects against oxidative stress are noted, further research is required to quantify this activity and elucidate the underlying mechanisms, particularly concerning its potential in vivo metabolites. The anti-inflammatory and anti-cancer properties of this compound remain largely unexplored, representing a key area for future investigation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals to advance the study of this compound and its potential clinical applications.

References

- 1. cebrofit.com.ua [cebrofit.com.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Metabolites from Hericium erinaceus and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. assaygenie.com [assaygenie.com]

- 8. benchchem.com [benchchem.com]

Hericenone C and its Role in the Stimulation of Brain-Derived Neurotrophic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone C, a secondary metabolite isolated from the medicinal mushroom Hericium erinaceus, has garnered significant scientific interest for its neurotrophic properties. This technical guide provides a comprehensive analysis of the current understanding of this compound's role in stimulating the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. This document synthesizes quantitative data from key in vitro studies, details the experimental protocols utilized, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents for neurodegenerative diseases.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a pivotal member of the neurotrophin family of growth factors, essential for the development, maintenance, and function of the central nervous system.[1][2] Dysregulation of BDNF signaling has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][2][3] Consequently, therapeutic strategies aimed at enhancing endogenous BDNF levels or augmenting its signaling pathways are of paramount interest in drug development.

Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine for its cognitive-enhancing and neuroprotective effects.[4] Scientific investigations have identified a class of aromatic compounds known as hericenones as key bioactive constituents. Among these, this compound has been a subject of research for its potential to stimulate neurotrophic factor synthesis.[2][5] This guide focuses specifically on the mechanisms and evidence supporting the role of this compound in the modulation of BDNF.

Quantitative Data on BDNF Modulation

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound and its derivatives on BDNF expression.

Table 1: Effect of this compound and Deacylhericenone on BDNF mRNA Expression in Human Astrocytoma (1321N1) Cells

| Treatment | Concentration | Fold Change in BDNF mRNA Expression (vs. Control) | Reference |

| This compound | Not specified | ~1.5 | [5] |

| Deacylhericenone | Not specified | ~3.0 | [5] |

Note: Deacylhericenone is a lipase-treated derivative of this compound.[5]

Table 2: Effect of Hericium erinaceus Ethanol Extract on BDNF mRNA Expression in Various Cell Lines

| Cell Line | Concentration | Fold Change in BDNF mRNA Expression (vs. Control) | Reference |

| 1321N1 (Human Astrocytoma) | 100 µg/mL | ~2.0 | [5] |

| SH-SY5Y (Human Neuroblastoma) | 100 µg/mL | ~2.0 | [5] |

| Caco-2 (Human Colon Adenocarcinoma) | 100 µg/mL | ~2.0 | [5] |

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the replication and extension of these findings.

Cell Culture and Treatment

-

Cell Lines:

-

1321N1 (Human Astrocytoma): Utilized to investigate the effects of this compound and its derivatives on neurotrophic factor expression in glial cells.[5]

-

SH-SY5Y (Human Neuroblastoma): A neuronal cell line used to assess the impact on BDNF expression in a neuronal context.[5]

-

PC12 (Rat Pheochromocytoma): A common model for studying neuronal differentiation and neurite outgrowth in response to neurotrophic factors.[2][6]

-

-

General Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or Neurobasal medium) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3] For experiments investigating the direct effects of test compounds, serum-free conditions are often employed to eliminate confounding factors from serum-derived growth factors.[1]

-

Treatment Protocol:

-

Cells are seeded in multi-well plates at a predetermined density.

-

After a period of attachment and growth (e.g., 24-48 hours), the culture medium is replaced with fresh medium (with or without serum, depending on the experimental design).

-

This compound or other test compounds, dissolved in a suitable solvent like DMSO, are added to the medium at the desired final concentrations.[3]

-

The cells are incubated for a specified duration (e.g., 24 hours for mRNA expression analysis).

-

Quantification of BDNF mRNA Expression (Quantitative PCR)

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the BDNF gene. A housekeeping gene (e.g., GAPDH or β-actin) is also amplified for normalization. The relative expression of BDNF mRNA is calculated using the ΔΔCt method.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-CREB, total CREB, BDNF, TrkB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.[7]

Signaling Pathways

This compound is primarily known to stimulate the synthesis of Nerve Growth Factor (NGF).[2][8] The secreted NGF can then act on adjacent neurons to indirectly influence BDNF-related pathways or act in concert with other compounds from Hericium erinaceus to promote neuronal health. Furthermore, related compounds have been shown to activate downstream pathways that converge with BDNF signaling.

Proposed indirect action of this compound on neurons via NGF stimulation in astrocytes.

Research on other compounds from Hericium erinaceus, such as Hericene A and N-de-phenylethyl isohericerin (B12419946) (NDPIH), has revealed a more direct neurotrophic activity that converges on the ERK1/2 signaling pathway, which is also a downstream effector of BDNF/TrkB signaling.[1] This suggests a potential for synergistic or complementary actions.

Convergent signaling on the ERK1/2 pathway by BDNF and other H. erinaceus compounds.

The experimental workflow for investigating the effects of this compound on BDNF expression and signaling typically follows a standardized process from cell culture to molecular analysis.

General experimental workflow for studying this compound's effects on BDNF.

Discussion and Future Directions

The current body of evidence suggests that this compound contributes to the neurotrophic environment primarily through the stimulation of NGF synthesis.[2][8] However, a recent study has demonstrated that a deacylated derivative of this compound, which may be a metabolic product in vivo, exhibits a more potent effect on BDNF mRNA expression than the parent compound.[5] This finding is significant as it suggests that the neurotrophic activity of this compound may be enhanced following metabolic transformation.

While direct, high-affinity binding of this compound to TrkB receptors has not been demonstrated, the convergence of signaling pathways activated by other Hericium erinaceus compounds on key downstream effectors of BDNF, such as ERK1/2, points to a complex and multifaceted mechanism of action.[1] It is plausible that this compound and other related compounds work synergistically to create a pro-neurogenic milieu.

Future research should focus on several key areas:

-

In vivo studies: To confirm the effects of this compound on BDNF levels in the brain and to assess its bioavailability and ability to cross the blood-brain barrier.

-

Metabolism studies: To investigate the conversion of this compound to deacylhericenone and other potential metabolites in vivo and to evaluate their respective bioactivities.

-

Receptor identification: To determine the specific receptors or molecular targets through which this compound and its derivatives exert their effects on BDNF and related signaling pathways.

-

Synergistic effects: To explore the potential synergistic interactions between this compound and other compounds from Hericium erinaceus, such as erinacines and Hericene A, in modulating neurotrophin levels and signaling.

Conclusion

This compound is a promising bioactive compound with the potential to modulate the neurotrophic factor landscape, including BDNF. While its primary established role is the stimulation of NGF synthesis, emerging evidence suggests that its metabolic derivatives may have a more direct and potent impact on BDNF expression. The convergence of signaling pathways activated by related compounds on key downstream targets of BDNF signaling underscores the therapeutic potential of Hericium erinaceus extracts. Further rigorous investigation is warranted to fully elucidate the mechanisms of action of this compound and to translate these findings into novel therapeutic strategies for neurodegenerative diseases.

References

- 1. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Deacylated Derivative of this compound Treated by Lipase Shows Enhanced Neuroprotective Properties Compared to Its Parent Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Intricate Relationship Between Hericenone C and Erinacines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neurotrophic agents has led to significant interest in the bioactive compounds isolated from the medicinal mushroom Hericium erinaceus. Among these, hericenones and erinacines have emerged as promising candidates due to their ability to stimulate the synthesis of Nerve Growth Factor (NGF) and other neurotrophins. This technical guide provides an in-depth exploration of the relationship between a specific hericenone, Hericenone C, and the broader class of erinacine compounds, focusing on their distinct yet complementary roles in neuroprotection and neuroregeneration.

Structural and Sourcing Distinctions

Hericenones and erinacines are two distinct classes of secondary metabolites produced by Hericium erinaceus, with their primary distinction lying in their chemical structures and localization within the mushroom.[1][2]

-

Hericenones , including this compound, are aromatic compounds, specifically substituted benzaldehydes, that are primarily isolated from the fruiting bodies of the mushroom.[3][4][5]

-

Erinacines are cyathane diterpenoids, characterized by a fused 5-6-7 ring system.[1][6] These compounds are predominantly found in the mycelium of Hericium erinaceus.[1][3][7]

This differential localization is a critical factor for researchers and drug development professionals to consider when selecting starting material for extraction and purification.

Comparative Neurotrophic and Neuroprotective Activities

Both this compound and various erinacines are recognized for their ability to stimulate the synthesis of neurotrophins, particularly Nerve Growth Factor (NGF).[8][9] However, the potency and specific mechanisms of action exhibit notable differences. Both classes of compounds are low-molecular-weight molecules capable of crossing the blood-brain barrier, a crucial attribute for centrally acting therapeutics.[2][6][10]

Nerve Growth Factor (NGF) Synthesis Stimulation

Studies have demonstrated that Hericenones C, D, E, and H stimulate the biosynthesis of NGF in cultured mouse astroglial cells.[2][4][11] In the presence of these hericenones, the secretion of NGF into the culture medium was significantly increased.[2][4] Similarly, erinacines A, B, C, E, F, H, and I are also potent inducers of NGF synthesis.[4][10][12] In a comparative bioassay, erinacines were found to induce a greater amount of NGF secretion from mouse astroglial cells than hericenones.[3][4]

While both stimulate NGF synthesis, there is evidence to suggest a divergence in their mechanism at the genetic level. Some research indicates that while hericenones increase NGF protein secretion, they may not increase NGF mRNA expression in certain cell lines, such as 1321N1 human astrocytoma cells.[3][13] In contrast, erinacines have been shown to increase NGF levels in the brain in vivo.[3][14]

Potentiation of Neurite Outgrowth

This compound has been shown to significantly potentiate NGF-induced neurite outgrowth in PC12 cells, even at low concentrations of NGF.[11][15] This suggests a synergistic effect with existing neurotrophic factors. Erinacines A, C, and S also induce neurite outgrowth of PC12 neurons in the presence of NGF.[6][12] The magnitude of this effect is enhanced when cells are co-treated with both erinacines and NGF compared to NGF alone.[6]

Anti-Inflammatory and Antioxidant Effects

Both this compound and erinacines exhibit anti-inflammatory properties, particularly in microglial cells. This compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[11] Similarly, erinacines A and C have been shown to inhibit the expression of pro-inflammatory factors such as TNF-α, IL-6, and iNOS.[6][12]

Furthermore, erinacines A and C have been uniquely identified as inducers of the transcription factor Nrf2, a key regulator of the cellular antioxidant response.[6][16][12][17] This activation of antioxidant pathways represents a significant neuroprotective mechanism.

Quantitative Data on Biological Activity

To facilitate a direct comparison of the neurotrophic effects of this compound and various erinacines, the following table summarizes key quantitative data from published studies.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| This compound | Mouse astroglial cells | NGF Secretion | 33 µg/mL | 23.5 ± 1.0 pg/mL NGF secreted | [2][4] |

| Hericenone D | Mouse astroglial cells | NGF Secretion | 33 µg/mL | 10.8 ± 0.8 pg/mL NGF secreted | [2][4] |

| Hericenone E | Mouse astroglial cells | NGF Secretion | 33 µg/mL | 13.9 ± 2.1 pg/mL NGF secreted | [2][4] |

| Hericenone H | Mouse astroglial cells | NGF Secretion | 33 µg/mL | 45.1 ± 1.1 pg/mL NGF secreted | [2][4] |

| (-)-Erinacine E | Kappa Opioid Receptor (KOR) | Radioligand Binding Inhibition (IC₅₀) | 0.8 µM | High binding affinity to KOR | [18] |

| (-)-Erinacine E | Mu (µ) Opioid Receptor | Radioligand Binding Inhibition (IC₅₀) | >200 µM | Negligible binding affinity | [18] |

| (-)-Erinacine E | Delta (δ) Opioid Receptor | Radioligand Binding Inhibition (IC₅₀) | >200 µM | Negligible binding affinity | [18] |

| This compound | BV2 microglial cells | iNOS Protein Expression Inhibition | 2.5 µM | 40% inhibition of iNOS protein expression compared to LPS-treated group | [11] |

Signaling Pathways and Mechanisms of Action

The neurotrophic and neuroprotective effects of this compound and erinacines are mediated through the activation of several key signaling pathways.

Hericenones C, D, E, and H are believed to stimulate NGF synthesis primarily through the activation of the protein kinase A (PKA) signaling pathway .[11] Some studies also suggest an involvement of the c-jun N-terminal kinase (JNK) pathway .[13]

Erinacines have been shown to act through multiple pathways. Erinacine A has been linked to the inhibition of the NF-κB and AKT signaling pathways in the context of neuroprotection.[6][12] The neurotrophic effects of some erinacines are mediated through the TrkA/Erk1/2 pathway , which is a primary signaling cascade for NGF.[15] Additionally, Erinacine E is a potent and selective agonist for the kappa opioid receptor (KOR) , which is associated with analgesia and neuroprotective effects.[18]

Biosynthetic Relationship

While this compound and erinacines are structurally distinct, their biosynthesis originates from common metabolic pathways within Hericium erinaceus. The biosynthesis of the cyathane skeleton of erinacines has been proposed to proceed through the mevalonate (B85504) pathway. The biosynthesis of hericenones involves the polyketide pathway to form the aromatic core structure.[19]

A key area of ongoing research is understanding the regulatory mechanisms that lead to the differential production of these compounds in the fruiting body versus the mycelium.

References

- 1. mushroomclinicaltrials.com [mushroomclinicaltrials.com]

- 2. cebrofit.com.ua [cebrofit.com.ua]

- 3. tandfonline.com [tandfonline.com]

- 4. restorativemedicine.org [restorativemedicine.org]

- 5. Hericenone - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 137592-03-1 | Benchchem [benchchem.com]

- 12. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]